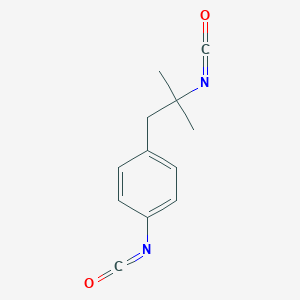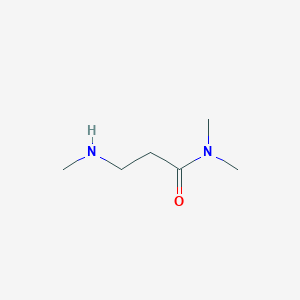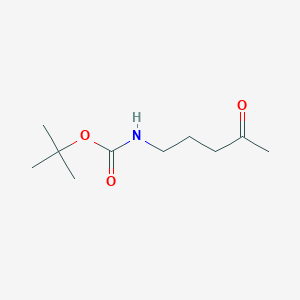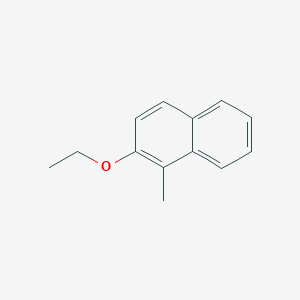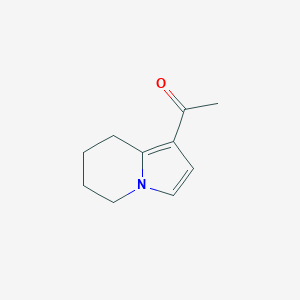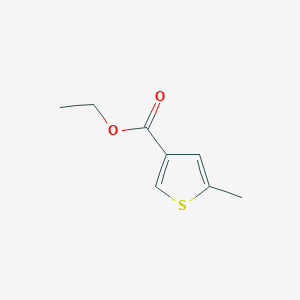
Ethyl 5-methylthiophene-3-carboxylate
説明
Ethyl 2-amino-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C8H11NO2S . It is a product of the Thermo Scientific Chemicals brand . This compound is also known as ethyl 2-amino-5-methyl-3-thiophenecarboxylate .
Synthesis Analysis
The synthesis of Ethyl 5-methylthiophene-3-carboxylate involves several steps. A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate has been devised. This process provides several advantages over the precedents, involving operational simplicity, avoidance of the use of strong bases such as n-butyllithium and application of noncryogenic conditions .Molecular Structure Analysis
The molecular structure of Ethyl 5-methylthiophene-3-carboxylate can be represented by the SMILES notation: CCOC(=O)C1=C(SC(=C1)C)N .Chemical Reactions Analysis
Ethyl 5-methylthiophene-3-carboxylate can undergo various chemical reactions. For instance, chloroformamidine hydrochloride on cyclization with ethyl 2-amino-5-methylthiophene-3-carboxylate gave 2-amino-6-methylthieno [2,3-d]pyrimidin-4.Physical And Chemical Properties Analysis
Ethyl 5-methylthiophene-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 185.24 g/mol .科学的研究の応用
Practical Preparation and Synthesis Applications
Practical Preparation of Ethyl 5-methylthiophene-3-carboxylate Ethyl 5-methylthiophene-3-carboxylate has been prepared efficiently and safely through a process that boasts operational simplicity and avoids the use of strong bases. This method has demonstrated the ability to produce the compound on a multikilogram scale, indicating its practicality for large-scale operations (Kogami & Watanabe, 2011).
Synthesis and Characterization The compound has been synthesized through reactions involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine. Its structure has been characterized through elementary analysis and MHz spectrometry. Interestingly, the compound exhibits novel fluorescence properties, suggesting potential applications in areas where such properties could be advantageous (Guo Pusheng, 2009).
Applications in Heterocyclic Chemistry and Dyeing
Synthesis of Thieno[3,4-d]pyrimidines Ethyl 5-methylthiophene-3-carboxylate has been involved in the synthesis of thieno[3,4-d]pyrimidines, a class of compounds that holds significance in medicinal chemistry for their various biological activities. This synthesis pathway involves a reaction with 1,3-dicarbonyl compounds, where the corresponding ketone is eliminated to yield the final product (Ryndina et al., 2002).
Dyeing Polyester Fibres The compound has also found utility in the dyeing industry, specifically for dyeing polyester fibers. It has been used to synthesize novel heterocyclic disperse dyes with the thiophene moiety. The dyes derived from this compound display very good wash, perspiration, sublimation, and rub fastness ratings on polyester fabric, although they exhibit poor photostability. This indicates the potential of ethyl 5-methylthiophene-3-carboxylate in the textile industry for producing dyes with desirable fastness properties (Iyun et al., 2015).
Medicinal and Material Science Applications
Antimicrobial Activity The compound has been a key intermediate in the synthesis of different fused and polyfunctional substituted thiophenes. These synthesized compounds have exhibited promising antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Abu‐Hashem et al., 2011).
Dyeing Performance and Metal Complexation Further exploring its applications in dyeing, ethyl 5-methylthiophene-3-carboxylate-based dyes have been assessed on polyester and nylon fabrics, demonstrating good to excellent fastness properties. Additionally, metal complexation of these dyes with copper, cobalt, and zinc metals has been carried out, broadening the spectrum of its applications in material science and textile engineering (Abolude et al., 2021).
将来の方向性
Thiophene and its substituted derivatives, including Ethyl 5-methylthiophene-3-carboxylate, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
ethyl 5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-3-10-8(9)7-4-6(2)11-5-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMVJUWLVDFRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617741 | |
| Record name | Ethyl 5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylthiophene-3-carboxylate | |
CAS RN |
19163-50-9 | |
| Record name | Ethyl 5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



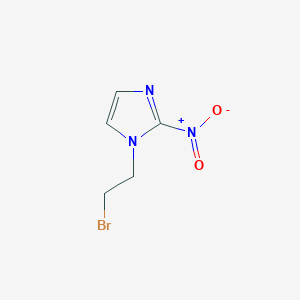





![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

